

A Technical Guide to the Chemical Properties of DL-Methionine

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Compound of Interest

Compound Name: MTH-DL-Methionine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of DL-Methionine. The information is presented to support research, development, and quality control activities involving this essential amino acid.

Physicochemical Properties

DL-Methionine is a racemic mixture of the D- and L-isomers of methionine, an essential sulfur-containing amino acid.^[1] It presents as white crystalline platelets or a powder with a characteristic odor.^[1]

Quantitative Data Summary

The key physicochemical properties of DL-Methionine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of DL-Methionine

Property	Value	References
Molecular Formula	C ₅ H ₁₁ NO ₂ S	[1]
Molecular Weight	149.21 g/mol	[1]
Melting Point	270-284 °C (decomposes)	[1][2]
Density	1.34 g/cm ³	[1]
Appearance	White crystalline platelets or powder	[1]
Odor	Characteristic	[1]

Table 2: Solubility Profile of DL-Methionine

Solvent	Solubility	Temperature (°C)	References
Water	Sparingly soluble, ~30 mL/g	Ambient	[1]
Water	2.9 g/100 mL	20	[2]
Dilute Acids	Soluble	Not Specified	[1]
Alkali Hydroxide Solutions	Soluble	Not Specified	[1]
Alcohol	Very slightly soluble	Not Specified	[1]
Ether	Practically insoluble	Not Specified	[1]

Table 3: Acidity and pH Characteristics of DL-Methionine

Parameter	Value	Conditions	References
pKa (carboxyl)	2.13 - 2.28	25 °C	[1]
pKa (amino)	9.21	Not Specified	[1]
pH of Solution	5.6 - 6.1	1 in 100 solution in water	[1]

Experimental Protocols

Detailed methodologies for determining key chemical properties of DL-Methionine are provided below.

Melting Point Determination

Objective: To determine the melting point range of DL-Methionine.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry DL-Methionine is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 1. The capillary tube is placed in the heating block of the apparatus.
 2. The sample is heated at a rapid rate until the temperature is approximately 10-15 °C below the expected melting point.
 3. The heating rate is then reduced to 1-2 °C per minute.
 4. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 5. The temperature at which the entire sample has melted is recorded as the end of the melting range.

6. DL-Methionine typically decomposes upon melting.[1]

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To assess the purity of a DL-Methionine sample and identify any related substances.

Methodology:

- Stationary Phase: Silica gel G plate.
- Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water in a 6:2:2 volume ratio. [3]
- Sample Preparation:
 - Test Solution (A): 20 mg/mL of DL-Methionine in a suitable solvent.[3]
 - Reference Solution (B): A diluted solution of the test sample (e.g., 0.40 mg/mL).[3]
 - Standard Solution (C): 0.40 mg/mL of DL-Methionine reference standard.[3]
- Procedure:
 1. Apply 5 μ L of each solution to the TLC plate.
 2. Develop the chromatogram in a saturated chamber until the mobile phase has traveled a sufficient distance.
 3. Dry the plate in air.
 4. Spray the plate with a ninhydrin solution.
 5. Heat the plate at 105 °C for 15 minutes.[3]
 6. Examine the chromatogram in daylight. The principal spot from the test solution should correspond in position and appearance to the principal spot from the standard solution.

Any secondary spots in the test solution chromatogram can be compared to a diluted standard to quantify impurities.[3]

Assay by Non-Aqueous Titration

Objective: To determine the purity of DL-Methionine.

Methodology:

- Principle: The basic amino group of DL-Methionine is titrated with a strong acid in a non-aqueous solvent.
- Reagents:
 - Anhydrous formic acid
 - Glacial acetic acid
 - 0.1 M Perchloric acid (titrant)
- Procedure:
 1. Accurately weigh approximately 0.14 g of the DL-Methionine sample.[3]
 2. Dissolve the sample in 3 mL of anhydrous formic acid.[3]
 3. Add 30 mL of glacial acetic acid.[3]
 4. Immediately titrate with 0.1 M perchloric acid.
 5. Determine the endpoint potentiometrically.[3]
 6. Perform a blank titration and make any necessary corrections.
 7. Each mL of 0.1 M perchloric acid is equivalent to 14.92 mg of $C_5H_{11}NO_2S$. [3]

Metabolic and Experimental Visualizations

The following diagrams illustrate the metabolic significance of methionine and a typical experimental workflow for its analysis.

Caption: The Methionine Cycle and Transsulfuration Pathway.

Caption: Workflow for the Assay of DL-Methionine by Non-Aqueous Titration.

Stability and Storage

DL-Methionine is stable in air and to heat but is unstable in the presence of strong acids.[2] It is incompatible with strong oxidizing agents.[1] For long-term storage, it should be kept in a cool, dry, and dark location in a tightly sealed container.[2]

Conclusion

This guide has detailed the fundamental chemical properties of DL-Methionine, provided standardized experimental protocols for its analysis, and visualized its metabolic context and a key analytical workflow. The presented data and methodologies are intended to serve as a valuable resource for professionals in research and drug development.

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